2-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]furan-3-carboxamide
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Overview
Description
2-methyl-N-[1-(3-pyridinyl)ethylideneamino]-3-furancarboxamide is a furoic acid. It derives from a 3-furoic acid.
Scientific Research Applications
Synthesis of Heterocyclic Systems : Stroganova et al. (2016) investigated the acid-catalyzed transformations of similar compounds, leading to the synthesis of new fused heterocyclic systems like pyrrolo[1,2-a][1,4]diazocine. This work highlights the compound's utility in creating new organic molecules with potential applications in various fields including pharmaceuticals and materials science (Stroganova, Vasilin, & Krapivin, 2016).
Amplification of Antibacterial Properties : Research by Brown and Cowden (1982) explored the synthesis of derivatives with strongly basic side chains, demonstrating the compound's role in enhancing the antibacterial properties of phleomycin against Escherichia coli (Brown & Cowden, 1982).
Formation of Annelated Heterocyclic Systems : Stroganova et al. (2009) focused on using furan derivatives for synthesizing annelated heterocyclic systems. The study elaborates on the method's advantages in forming complex structures, useful in medicinal chemistry (Stroganova, Vasilin, Zelenskaya, Red'kin, & Krapivin, 2009).
Antiprotozoal Agents Synthesis : Ismail et al. (2004) developed a novel compound with significant activity against protozoal infections. This demonstrates the potential of such compounds in developing new antiprotozoal medications (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Development of Fungicides : Research on the synthesis and properties of various carboxamides, including furan-3-carboxamides, has contributed to the development of potent fungicides effective against multiple diseases (Masatsugu, Oda, Sakaki, Sasaki, Nonaka, & Kenii, 2010).
PET Imaging of Microglia : Horti et al. (2019) developed a PET radiotracer specific for the CSF1R, a microglia-specific marker. This compound can be used for imaging reactive microglia, contributing to the study of neuroinflammation in various neuropsychiatric disorders (Horti, Naik, Foss, Minn, Misheneva, Du, Wang, Mathews, Wu, Hall, Lacourse, Ahn, Nam, Lesniak, Valentine, Pletnikova, Troncoso, Smith, Calabresi, Savonenko, Dannals, Pletnikov, & Pomper, 2019).
Properties
Molecular Formula |
C13H13N3O2 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-methyl-N-[(E)-1-pyridin-3-ylethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-9(11-4-3-6-14-8-11)15-16-13(17)12-5-7-18-10(12)2/h3-8H,1-2H3,(H,16,17)/b15-9+ |
InChI Key |
XWVWSDQVXIXDPB-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\C)/C2=CN=CC=C2 |
SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CN=CC=C2 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CN=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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